molecular formula C18H16FNO4S2 B2415082 (5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1798618-60-6

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2415082
CAS RN: 1798618-60-6
M. Wt: 393.45
InChI Key: INFGEROICMDCMM-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16FNO4S2 and its molecular weight is 393.45. The purity is usually 95%.
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Scientific Research Applications

However, the methodology, synthesis techniques, and structural analysis of similar complex molecules often share common themes in scientific research. Research applications typically focus on the development of new pharmacological agents, the exploration of novel synthetic pathways, and the detailed study of molecular interactions and properties. Here are some general insights based on related research:

Synthesis and Medicinal Chemistry

Compounds with complex structures, similar to the one , are often synthesized as part of the search for new drugs or pharmacological agents. For example, Malik et al. (2014) discuss the design and synthesis of novel derivatives as sodium channel blockers and anticonvulsants, highlighting the importance of such compounds in the development of new treatments for epilepsy and other conditions Malik & Khan, 2014.

Structural Analysis and Characterization

Detailed structural analysis, including X-ray crystallography and NMR spectroscopy, is crucial for understanding the properties and potential applications of complex molecules. Benaka Prasad et al. (2018) reported on the structural characterization and antiproliferative activity of a related compound, demonstrating how such studies contribute to the broader field of chemical and pharmaceutical sciences Benaka Prasad et al., 2018.

Pharmacological Applications

Research often explores the pharmacological applications of synthesized compounds, including their potential as anticonvulsants, antibacterial, and anticancer agents. For instance, Hammam et al. (2005) investigated novel fluoro-substituted compounds for their anti-lung cancer activity, an approach that could be analogous to researching the applications of the compound Hammam et al., 2005.

Material Science and Chemical Sensors

Complex organic compounds are also studied for their potential applications in material science, including the development of novel polymers, chemical sensors, and organic electronics. Woydziak et al. (2012) described the synthesis of fluorinated fluorophores, illustrating the potential of such compounds in creating advanced materials with specific optical properties Woydziak, Fu, & Peterson, 2012.

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar structure have been shown to have strong electron-withdrawing ability due to the presence of the sulfone group . This suggests that the compound could potentially interact with electron-rich targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other compounds, it can be inferred that the sulfone group in the compound could act as an electron-output site . This means that the compound could potentially interact with its targets by accepting electrons from them.

Biochemical Pathways

Compounds with similar structures have been used in the construction of copolymers for photocatalytic hydrogen evolution . This suggests that the compound could potentially affect pathways related to electron transfer and energy production.

Result of Action

Compounds with similar structures have been shown to have high photocatalytic activities . This suggests that the compound could potentially have a significant impact on energy production at the molecular level.

Action Environment

It’s worth noting that the compound’s potential photocatalytic activity suggests that light could play a significant role in its action .

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S2/c19-13-3-4-16-12(8-13)9-17(25-16)18(21)20-6-5-15(10-20)26(22,23)11-14-2-1-7-24-14/h1-4,7-9,15H,5-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFGEROICMDCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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